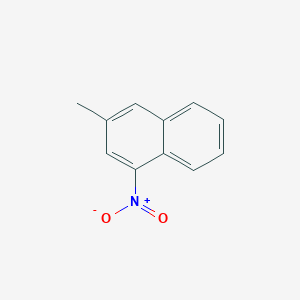

3-Methyl-1-nitronaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMFJWNUOWBRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929272 | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13615-38-8 | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMO1O1RQGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Methyl-1-nitronaphthalene

Abstract

Nitronaphthalene derivatives serve as pivotal intermediates in the synthesis of high-value chemical entities, including pharmaceuticals, dyes, and agrochemicals.[1][2] This technical guide provides a comprehensive examination of 3-Methyl-1-nitronaphthalene, a specific isomer whose synthetic pathway and chemical properties offer unique potential for research and development. We will delve into the mechanistic principles governing its synthesis via the electrophilic nitration of 2-methylnaphthalene, detailing the critical factors that influence regioselectivity. Furthermore, this guide presents its key physicochemical properties, spectroscopic characterization, and prospective applications, particularly as a precursor in medicinal chemistry. This document is intended as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel naphthalene-based molecular scaffolds.

Introduction: The Significance of Substituted Nitronaphthalenes

The naphthalene core is a prevalent scaffold in numerous biologically active compounds and functional materials.[3] The introduction of a nitro group via electrophilic nitration is a fundamental transformation that not only modifies the electronic properties of the bicyclic aromatic system but also provides a versatile chemical handle for subsequent functionalization.[4] While simple nitration of naphthalene predominantly yields 1-nitronaphthalene, the presence of substituents on the ring introduces a layer of complexity and opportunity, allowing for the synthesis of a diverse array of isomers with distinct properties.[5]

Among these, this compound (also known as 2-Methyl-4-nitronaphthalene) is a compound of interest. Its precursor, 2-methylnaphthalene, is readily available as a major constituent of coal tar.[6][7] The strategic placement of the methyl and nitro groups on the naphthalene frame creates a unique electronic and steric environment, making it a valuable building block for more complex molecular architectures, particularly in the realm of drug discovery where substituted aminonaphthalenes are sought-after pharmacophores.[1][4]

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is most commonly achieved through the direct electrophilic nitration of 2-methylnaphthalene. The reaction proceeds via the classical mechanism of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) attacks the electron-rich naphthalene ring.[2] However, the outcome of this reaction is not singular; it is a nuanced process governed by the directing effects of the methyl group and the inherent reactivity of the naphthalene ring system.

Mechanistic Rationale and Regiochemical Control

The nitration of 2-methylnaphthalene can yield a mixture of several mononitro isomers.[8] Understanding the causality behind product distribution is key to optimizing the synthesis:

-

Activating and Directing Effects: The methyl group is an electron-donating, activating substituent that directs incoming electrophiles to the ortho and para positions.[9] In the context of the 2-methylnaphthalene ring, the primary positions activated by the methyl group are C1 (ortho), C3 (ortho), and C4 (para-like, across the ring).

-

Inherent Ring Reactivity: In naphthalene, the α-positions (C1, C4, C5, C8) are kinetically favored for electrophilic attack over the β-positions (C2, C3, C6, C7). This is due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that preserves the aromaticity of the second ring in more resonance structures.[9]

The interplay of these factors means that nitration of 2-methylnaphthalene predominantly yields 1-nitro-2-methylnaphthalene, as the C1 position is both an activated ortho position and an inherently more reactive α-position.[8] The desired this compound (formed by attack at the C4 position) is also generated, along with other isomers.[8] The choice of nitrating agent, solvent, temperature, and catalysts can shift this product ratio. For instance, employing shape-selective solid acid catalysts like zeolites can enhance the formation of specific isomers by imposing steric constraints on the transition state.[10][11]

General Nitration Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of nitrated methylnaphthalene isomers.

Caption: General workflow for the synthesis of nitromethylnaphthalenes.

Experimental Protocol: Synthesis via Mixed Acid Nitration

This protocol is a representative procedure for the mononitration of 2-methylnaphthalene. Self-Validation Note: The product of this reaction will be a mixture of isomers. The final yield of pure this compound is dependent on the efficiency of the purification steps (recrystallization and/or chromatography). Characterization by NMR and melting point analysis is crucial to confirm the identity and purity of the isolated isomer.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in glacial acetic acid. Cool the flask to 0-5°C using an ice-salt bath.[8]

-

Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 60-90 minutes. Critically, maintain the internal reaction temperature below 10°C to minimize the formation of dinitro products and oxidative side reactions.[8][9]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral, followed by a wash with a cold, dilute sodium bicarbonate solution to remove residual acid, and finally with more cold water.

-

Purification: The crude product is a mixture of isomers. Dry the solid in a vacuum oven. Separation of this compound from other isomers like 1-nitro-2-methylnaphthalene typically requires fractional crystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[8]

Physicochemical and Spectroscopic Properties

The accurate identification of this compound relies on the characterization of its distinct physical and spectroscopic properties.

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [12] |

| Synonyms | 2-Methyl-4-nitronaphthalene, Naphthalene, 3-methyl-1-nitro- | [12] |

| CAS Number | 13615-38-8 | [12] |

| Molecular Formula | C₁₁H₉NO₂ | [12] |

| Molecular Weight | 187.19 g/mol | [12] |

| Appearance | Yellow crystalline solid (inferred from related compounds) | [13] |

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for identifying the specific substitution pattern. The proton spectrum will show characteristic aromatic signals with coupling constants indicative of their relative positions, as well as a singlet for the methyl group. Data for related isomers are available for comparison.[14][15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (N-O stretching) typically found around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 187.

Applications in Research and Drug Development

While this compound itself may not be the final active molecule, it serves as a highly valuable intermediate, primarily due to the synthetic versatility of the nitro group.[1]

Precursor to Aminonaphthalenes

The most significant application of nitronaphthalenes in drug development is their reduction to the corresponding primary amines.[4] The reduction of this compound yields 3-methyl-1-aminonaphthalene (or 4-amino-2-methylnaphthalene), a versatile scaffold for further elaboration. This transformation is typically achieved with high efficiency using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

A Scaffold for Medicinal Chemistry

The resulting aminonaphthalene derivative is a launchpad for constructing libraries of novel compounds for biological screening. The primary amino group can be readily acylated, alkylated, sulfonylated, or used as a nucleophile in the construction of various heterocyclic systems.[4] Given that substituted naphthalene frameworks are found in compounds with antimicrobial, anti-inflammatory, and anticancer activities, derivatives of 3-methyl-1-aminonaphthalene are promising candidates for exploration in these therapeutic areas.[1][4][17]

Caption: Synthetic utility of this compound as a precursor.

Safety and Handling

Nitronaphthalene derivatives should be handled with caution, as they are a class of compounds with noted toxicological relevance.[1][6] 1-Nitronaphthalene, a related compound, is a known air pollutant and has been studied for its metabolic activation into reactive electrophiles.[14][18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit challenging, synthetic target. Its preparation via the nitration of 2-methylnaphthalene is a classic example of the principles of regioselectivity in electrophilic aromatic substitution. A thorough understanding of the directing effects and reaction conditions is paramount for maximizing the yield of this specific isomer. The true value of this compound is realized in its role as a versatile chemical intermediate, providing a gateway to a wide array of substituted aminonaphthalene derivatives for application in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to facilitate further research and development of this promising molecular scaffold.

References

- Industrial and Engineering Chemistry. (n.d.). Nitration of 2-Methylnaphthalene. Google Books.

- Sankararaman, S., & Kochi, J. K. (n.d.). Charge-transfer Nitration of Naphthalene and the Methylnaphthalenes. Part 1. Direct Comparison with Electrophilic Aromatic Nitra. RSC Publishing.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BenchChem. (n.d.). A Comprehensive Review of Nitronaphthalene Derivatives: Synthesis, Biological Activity, and Mechanistic Insights.

- BenchChem. (n.d.). Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis.

- BenchChem. (n.d.). Unlocking the Potential of a Novel Scaffold: Application Notes and Protocols for 1-Cyclopropyl-2-nitronaphthalene in Medicinal Chemistry.

- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene.

- National Center for Biotechnology Information. (n.d.). 1-Nitronaphthalene. PubChem.

- Paige, M. F., & Plopper, C. G. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. PubMed Central.

- Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.

- BenchChem. (n.d.). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis and Applications of Naphthalene Derivatives in Pharmaceuticals.

- PrepChem.com. (n.d.). Preparation of 1-nitronaphthalene.

- Gouv.qc.ca. (n.d.). Fact sheet: 2-methylnaphthalene.

- Guidechem. (n.d.). 2-methyl-1-nitronaphthalene 881-03-8.

- Keun, H. C., et al. (n.d.). Characterization of the Biochemical Effects of 1-nitronaphthalene in Rats Using Global Metabolic Profiling by NMR Spectroscopy and Pattern Recognition. PubMed.

- Sciencemadness Discussion Board. (2016). preparation of α-nitronaphthalene.

- ResearchGate. (n.d.). Nitration of naphthalene with various nitrating agents.

- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- Łukasiewicz-IPO. (2023). Review of the Methods for Selective Nitration of Toluene.

- ChemicalBook. (n.d.). 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Nitronaphthalene(86-57-7) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 11. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 12. This compound | C11H9NO2 | CID 7471951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. Characterization of the biochemical effects of 1-nitronaphthalene in rats using global metabolic profiling by NMR spectroscopy and pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR [m.chemicalbook.com]

- 16. 1-Nitronaphthalene(86-57-7) 1H NMR spectrum [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-1-nitronaphthalene chemical structure and IUPAC name

An In-depth Technical Guide to 3-Methyl-1-nitronaphthalene

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a substituted aromatic nitro compound. Designed for researchers, chemists, and professionals in drug development, this document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic characterization, and safety considerations. The content synthesizes foundational chemical principles with practical insights into its handling and potential applications as a chemical intermediate.

Chemical Identity and Structure

This compound is an organic compound featuring a naphthalene core substituted with a methyl group at the 3-position and a nitro group at the 1-position.

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₁₁H₉NO₂[1]

-

CAS Number: 13615-38-8[1]

-

Molecular Weight: 187.19 g/mol [1]

-

Canonical SMILES: CC1=CC2=CC=CC=C2C(=C1)[O-][1]

-

InChI Key: HKMFJWNUOWBRGF-UHFFFAOYSA-N[1]

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of atoms within the bicyclic aromatic system.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. Experimental data for this specific isomer is limited; therefore, these values are derived from computational models.

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | [1] |

| Exact Mass | 187.063328530 Da | [1] |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Synthesis and Mechanism

This compound is synthesized via the electrophilic nitration of 2-methylnaphthalene. This reaction is a cornerstone of aromatic chemistry, involving the introduction of a nitro group onto the naphthalene ring system.

Causality of Experimental Choices

The standard method for nitration involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]

-

Role of Sulfuric Acid: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Without a strong acid catalyst, nitric acid alone is not a sufficiently powerful electrophile to react readily with the aromatic ring.

-

Regioselectivity: The position of nitration on the 2-methylnaphthalene ring is governed by a combination of electronic and steric effects. The methyl group is an activating, ortho, para-directing group. However, in the naphthalene system, substitution at the α-positions (C1, C4, C5, C8) is kinetically favored over the β-positions due to the greater stability of the resulting carbocation intermediate (Wheland intermediate), which can be stabilized by resonance without disrupting the aromaticity of the adjacent ring.[4] For 2-methylnaphthalene, this leads to a mixture of isomers, with nitration occurring at available α-positions. The formation of this compound involves substitution at the C1 position, which is an α-position and ortho to the methyl group.

Experimental Protocol: Representative Synthesis

This protocol is adapted from general procedures for the nitration of naphthalene and serves as a representative method.[2][3] The isolation of the specific this compound isomer would require careful chromatographic purification.

Materials:

-

2-Methylnaphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (solvent)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (1.0 eq) in dichloromethane. Cool the flask to 0°C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over 30-60 minutes. Critically, maintain the internal reaction temperature below 10°C to minimize the formation of dinitrated byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Workup: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, is then purified using column chromatography on silica gel to isolate this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure can be predicted based on the principles of spectroscopy and data from analogous compounds like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene.[5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and one signal in the aliphatic region for the methyl group.

-

Methyl Protons: A singlet at approximately δ 2.5 ppm.

-

Aromatic Protons: The protons on the naphthalene ring will appear as a series of doublets and multiplets. The proton at the C2 position, being adjacent to both the methyl and nitro-substituted carbons, would likely appear as a singlet. Protons on the unsubstituted ring (C5, C6, C7, C8) will show characteristic coupling patterns. The deshielding effect of the nitro group will cause protons ortho and peri to it (C2 and C8) to shift downfield.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 11 unique signals for the 11 carbon atoms.

-

Methyl Carbon: A signal around δ 20-25 ppm.

-

Aromatic Carbons: Ten signals in the range of δ 120-150 ppm. The carbon bearing the nitro group (C1) will be significantly deshielded (δ ~145-150 ppm), while the carbon attached to the methyl group (C3) will also be distinct.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.

-

N-O Asymmetric Stretch: A strong, characteristic absorption band around 1520-1540 cm⁻¹.

-

N-O Symmetric Stretch: A strong absorption band around 1340-1360 cm⁻¹.

-

C-H Aromatic Stretch: Peaks observed just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z = 187.

-

Fragmentation: Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z 141) and NO (m/z 157).

-

Applications and Research Interest

Nitronaphthalenes are primarily valued as intermediates in the chemical industry.[8] Their utility stems from the reactivity of the nitro group, which can be readily reduced to an amine (NH₂). This transformation is a gateway to a vast array of other functional groups and molecular scaffolds.

-

Intermediate for Dyes and Pigments: The corresponding amine, 3-methyl-1-naphthylamine, can serve as a diazo component or coupling agent in the synthesis of azo dyes.[9] The specific substitution pattern influences the final color and properties of the dye.

-

Precursor in Pharmaceutical and Agrochemical Synthesis: The naphthalene core is a privileged structure in medicinal chemistry. Nitronaphthalenes serve as starting materials for more complex molecules. For instance, related 3-nitro-naphthalimide derivatives have been synthesized and investigated for their potential as antitumor agents, highlighting the relevance of the nitronaphthalene scaffold in drug discovery.[10]

-

Organic Synthesis Building Block: As a functionalized naphthalene, it can be used in various cross-coupling reactions and further substitutions to build complex organic molecules.

Safety and Handling

-

Hazard Summary:

-

Harmful if swallowed.

-

May cause skin, eye, and respiratory tract irritation.

-

The toxicological properties of this specific isomer have not been fully investigated.

-

Many nitroaromatic compounds are considered potentially mutagenic or carcinogenic.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

-

Conclusion

This compound is a significant chemical intermediate whose value lies in its functionalized bicyclic aromatic structure. Its synthesis, governed by the principles of electrophilic aromatic substitution, requires careful control of reaction conditions to manage regioselectivity. While detailed experimental data on this specific isomer is sparse, its chemical behavior and properties can be reliably inferred from well-studied analogs. As a precursor for amines, it serves as a versatile building block for the synthesis of dyes, pharmaceuticals, and other complex organic materials. Due to the potential hazards associated with nitroaromatic compounds, strict adherence to safety protocols is essential during its handling and use.

References

- Griffin, K. A., Johnson, C. B., Breger, R. K., & Franklin, R. B. (1981). Pulmonary Toxicity of 2-Methylnaphthalene: Lack of a relationship between toxicity, covalent binding and metabolism. Toxicology, 26(3-4), 213-230.

- BenchChem. (2025).

- Stanchev, S., Stoyanov, N., & Shivachev, B. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 52(10), 619-625.

- Atkinson, R., Arey, J., Zielinska, B., & Aschmann, S. M. (1990). Formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene with hydroxyl radicals and nitrogen oxide (N2O5) and their occurrence in ambient air. Environmental Science & Technology, 24(9), 1389-1395.

- Kurbangaleev, F. R., Nurgaliev, D. K., & Kurbangaleeva, D. K. (2019). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene. Retrieved January 21, 2026, from [Link].

- BenchChem. (2025). Technical Support Center: Regioselective Nitration of Substituted Naphthalenes. BenchChem.

- BenchChem. (2025).

- Smith, K., & Fry, K. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.

-

LookChem. (n.d.). Cas 880-93-3, 1-METHYL-4-NITRONAPHTHALENE. Retrieved January 21, 2026, from [Link].

- International Agency for Research on Cancer. (1989). 1-Nitronaphthalene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46.

- Duvalma, M., Pirvulescu, I. V., & Bota, T. D. (1964). Procédé de préparation de nitro-1-naphtalène par nitration de naphthalène.

- Shi, M., & Cui, J. (2003). Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7471951, this compound. Retrieved January 21, 2026, from [Link].

- Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene with various nitrating agents. Proceedings of the National Academy of Sciences, 78(6), 3298-3300.

- Wülfert, F., Dyrby, M., & Nørgaard, L. (2018). A process analyzer assembly for real-time automated near-infrared, Raman, and proton nuclear magnetic resonance spectroscopic monitoring enhanced by heterocovariance spectroscopy and chemometry applied to a Schiff base formation. Analytical and Bioanalytical Chemistry, 410(28), 7497-7509.

- Maas, T., & Weichert, A. (2006). Preparation of 1,5-naphthalene diamine, useful as intermediates to prepare e.g. dyes, comprises mononitrating naphthalene, halogenating 1-nitronaphthalene, reacting halo-nitronaphthalene with ammonia and hydrogenating nitronaphthalene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13432, 2-Methyl-1-nitronaphthalene. Retrieved January 21, 2026, from [Link].

- Wang, Y., et al. (2017). Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst.

- Khan, M. A., & Siddiqui, Z. A. (2007). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Journal of the Chemical Society of Pakistan, 29(4), 353-358.

- Shi, M., et al. (2014). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts.

- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 30(8), 127051.

-

Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved January 21, 2026, from [Link].

- Srivastava, A., & Sahai, M. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.

- Stoyanov, N., & Stanchev, S. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565.

-

Scripps Laboratories. (n.d.). Summary of Spectroscopic Techniques. Retrieved January 21, 2026, from [Link].

-

SpectraBase. (n.d.). 1-Nitronaphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved January 21, 2026, from [Link].

- Sundaraganesan, N., et al. (2011). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1029-1038.

Sources

- 1. This compound | C11H9NO2 | CID 7471951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-nitronaphthalene

This in-depth guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Methyl-1-nitronaphthalene (C₁₁H₉NO₂). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. In the absence of publicly available experimental spectra for this compound, this guide establishes a robust analytical framework based on predicted data, rigorously grounded in the experimental spectra of the parent compound, 1-nitronaphthalene, and an understanding of substituent effects in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Introduction: The Analytical Challenge

This compound is a substituted polycyclic aromatic hydrocarbon. The precise characterization of such molecules is fundamental for confirming identity, assessing purity, and understanding electronic and structural properties, which are critical aspects of chemical synthesis and drug discovery. Spectroscopic techniques provide a powerful, non-destructive suite of tools to elucidate the molecular structure. This guide explains the causality behind experimental choices and provides a self-validating system for the spectroscopic identification of the target molecule.

A plausible synthetic route to this compound involves the nitration of 2-methylnaphthalene. Direct nitration of naphthalene derivatives can often lead to a mixture of isomers. Therefore, a thorough spectroscopic analysis is crucial to confirm the regiochemistry of the product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating character of the methyl group (-CH₃) on the naphthalene ring create a distinct electronic environment, resulting in a predictable and unique NMR fingerprint.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Reference Data: ¹H and ¹³C NMR of 1-Nitronaphthalene

To build a predictive model for this compound, it is essential to start with the experimentally verified data of the parent molecule, 1-nitronaphthalene.[2][3][4]

| ¹H NMR of 1-Nitronaphthalene (90 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 8.5-8.6 | H-8 |

| 8.1-8.2 | H-2 |

| 7.9-8.0 | H-4 |

| 7.7-7.8 | H-5 |

| 7.5-7.7 | H-3, H-6, H-7 |

| ¹³C NMR of 1-Nitronaphthalene (25.16 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 146.4 | C-1 |

| 134.6 | C-8a |

| 134.2 | C-4a |

| 129.3 | C-7 |

| 128.5 | C-6 |

| 127.2 | C-5 |

| 125.0 | C-4 |

| 124.0 | C-8 |

| 123.9 | C-3 |

| 122.9 | C-2 |

Predicted Data: ¹H and ¹³C NMR of this compound

The following data are predicted based on established substituent effects on the naphthalene ring system.

| Predicted ¹H NMR of this compound | |||

| Assignment | Predicted Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-2 | ~7.9-8.1 | Singlet (s) | No adjacent protons. Deshielded by the nitro group. |

| H-4 | ~7.7-7.9 | Singlet (s) | Para to the nitro group, ortho to the methyl group. |

| H-5 | ~7.8-8.0 | Doublet (d) | Deshielded due to peri-interaction with the nitro group. |

| H-6 | ~7.5-7.7 | Triplet (t) | Standard aromatic region. |

| H-7 | ~7.5-7.7 | Triplet (t) | Standard aromatic region. |

| H-8 | ~8.4-8.6 | Doublet (d) | Strongly deshielded by the adjacent nitro group. |

| -CH₃ | ~2.5-2.7 | Singlet (s) | Typical chemical shift for a methyl group on an aromatic ring. |

| Predicted ¹³C NMR of this compound | |

| Assignment | Predicted Shift (ppm) |

| C-1 | ~145-147 |

| C-2 | ~121-123 |

| C-3 | ~135-137 |

| C-4 | ~123-125 |

| C-4a | ~133-135 |

| C-5 | ~126-128 |

| C-6 | ~127-129 |

| C-7 | ~128-130 |

| C-8 | ~123-125 |

| C-8a | ~133-135 |

| C-10 (ipso-C attached to NO₂) | ~148-150 |

| -CH₃ | ~20-22 |

In-Depth Interpretation and Causality

-

¹H NMR Interpretation: The presence of the electron-withdrawing nitro group at C-1 causes significant deshielding (a shift to higher ppm values) of the peri-proton H-8. The protons on the same ring as the substituents (H-2 and H-4) will appear as singlets due to the lack of adjacent protons for coupling. The methyl group at C-3 is electron-donating, which will slightly shield the ortho (H-2, H-4) and para (H-6, H-8) positions relative to an unsubstituted carbon. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit coupling patterns typical of a substituted naphthalene ring.

-

¹³C NMR Interpretation: The carbon atom attached to the nitro group (C-1) is expected to be the most deshielded quaternary carbon. The carbon bearing the methyl group (C-3) will also be shifted downfield. The methyl carbon itself will appear in the aliphatic region (~20-22 ppm). The symmetry of the molecule is low, so all 11 carbon atoms should be chemically non-equivalent and produce distinct signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for solid sample analysis using Attenuated Total Reflectance (ATR) FTIR.

Reference & Predicted IR Data

The IR spectrum of this compound is expected to be dominated by vibrations from the nitro group and the substituted naphthalene core. The data for 1-nitronaphthalene provides a strong reference.[1]

| Characteristic IR Absorptions | ||

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2950-2850 | Medium-Weak |

| N-O Asymmetric Stretch | 1550-1510 | Strong |

| N-O Symmetric Stretch | 1360-1330 | Strong |

| Aromatic C=C Stretch (in-ring) | 1600-1450 | Medium-Weak (multiple bands) |

| C-N Stretch | 870-840 | Medium |

| C-H Out-of-plane Bending | 900-675 | Strong |

In-Depth Interpretation and Causality

The two most diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of these two intense bands is a definitive indicator of the -NO₂ functional group. The aromatic region will show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C in-ring stretching bands between 1600 and 1450 cm⁻¹. The methyl group will be evidenced by C-H stretching bands just below 3000 cm⁻¹. The pattern of strong absorptions in the "fingerprint region" (below 1000 cm⁻¹) due to C-H out-of-plane bending is highly characteristic of the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Experimental Protocol: GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Predicted Mass Spectrum Data

The molecular formula C₁₁H₉NO₂ gives a monoisotopic mass of approximately 187.06 g/mol .[5]

| Predicted Key Fragments in EI-MS | |

| m/z | Proposed Fragment Identity |

| 187 | [M]⁺ (Molecular Ion) |

| 171 | [M - O]⁺ |

| 157 | [M - NO]⁺ |

| 141 | [M - NO₂]⁺ (C₁₁H₉⁺) |

| 128 | [C₁₀H₈]⁺ (Naphthalene cation radical) |

| 115 | [C₉H₇]⁺ (Loss of CH₃ from [M-NO₂]⁺) |

In-Depth Interpretation and Causality

-

Molecular Ion (M⁺): The aromatic nature of the naphthalene ring provides stability, so a prominent molecular ion peak at m/z = 187 is expected.

-

Primary Fragmentation: Aromatic nitro compounds typically undergo characteristic fragmentations. The loss of an oxygen atom to form the [M-16]⁺ ion at m/z 171 is common. Cleavage of the C-N bond can result in the loss of the nitro radical (·NO₂) to give the [M-46]⁺ fragment at m/z 141, which corresponds to the methylnaphthalene cation. Another common pathway is the loss of nitric oxide (·NO) to form the [M-30]⁺ ion at m/z 157.

-

Secondary Fragmentation: The methylnaphthalene cation ([M-NO₂]⁺) at m/z 141 can further fragment by losing a methyl radical (·CH₃) to give a peak at m/z 126, or more likely, rearrange and lose a hydrogen to form a stable tropylium-like cation. The loss of acetylene from the aromatic system can also lead to smaller fragments.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. While experimental data is not currently available in public databases, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the known spectra of 1-nitronaphthalene and fundamental spectroscopic principles, provide a robust and scientifically sound framework for its identification. The key diagnostic features are the deshielded H-8 proton in ¹H NMR, the characteristic strong N-O stretching bands in the IR spectrum, and the molecular ion at m/z 187 with subsequent losses of O, NO, and NO₂ in the mass spectrum. This guide provides the necessary technical foundation for researchers to confidently identify and characterize this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0062188). [Link]

-

PubChem. 1-Nitronaphthalene. National Center for Biotechnology Information. [Link]

-

SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ACS Publications. Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters. [Link]

-

IARC Publications. 1-Nitronaphthalene. [Link]

-

NIST WebBook. Naphthalene, 1-nitro-. [Link]

-

Wikipedia. 1-Nitronaphthalene. [Link]

-

PrepChem. Preparation of 1-nitronaphthalene. [Link]

Sources

Physical and chemical properties of 3-Methyl-1-nitronaphthalene

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-nitronaphthalene

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 13615-38-8), a substituted nitroaromatic hydrocarbon. While specific experimental data for this isomer is limited in publicly accessible literature, this document synthesizes available computed data, established principles of organic chemistry, and extensive experimental data from closely related isomers to present a detailed profile for researchers, scientists, and professionals in drug development. The guide covers physicochemical properties, mechanistic insights into its synthesis via electrophilic nitration, expected spectroscopic signatures for structural confirmation, predictable chemical reactivity, and a toxicological assessment based on analogous compounds. This document is structured to provide not just data, but a field-proven perspective on the causality behind its chemical behavior and the necessary protocols for its handling and study.

Core Molecular Identity and Physicochemical Properties

This compound belongs to the family of nitrated polycyclic aromatic hydrocarbons (PAHs). Its structure, featuring a naphthalene core with both an activating methyl group and a deactivating nitro group, gives rise to a unique combination of properties that influence its synthesis, reactivity, and biological activity.

Chemical Identifiers

A clear identification of the molecule is paramount for regulatory compliance, literature searches, and unambiguous scientific communication.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13615-38-8 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)[O-] | [1] |

| InChIKey | HKMFJWNUOWBRGF-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Methyl-4-nitronaphthalene, Naphthalene, 3-methyl-1-nitro- | [1] |

Physical and Chemical Properties

| Property | This compound (Value) | Closely Related Isomer Data (Experimental) | Reference |

| Physical Description | Expected to be a yellow crystalline solid | 2-Methyl-1-nitronaphthalene: Yellow solid. 1-Nitronaphthalene: Pale yellow needles/solid. | [2][3] |

| Melting Point | Data not available | 2-Methyl-1-nitronaphthalene: 79-82 °C (174-180 °F). 1-Nitronaphthalene: 53-57 °C. | [2] |

| Boiling Point | Data not available | 2-Methyl-1-nitronaphthalene: 188 °C at 20 mmHg. 1-Nitronaphthalene: 304 °C at 760 mmHg. | [2] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | 2-Methyl-1-nitronaphthalene: < 0.1 mg/mL in water. 1-Nitronaphthalene: Insoluble in water; soluble in alcohol, ether, chloroform. | [2] |

| Density | Data not available | 1-Nitronaphthalene: 1.223 g/mL at 25 °C. | |

| XLogP3 (Computed) | 3.6 | N/A | [1] |

| Hydrogen Bond Donor Count | 0 | N/A | [1] |

| Hydrogen Bond Acceptor Count | 2 | N/A | [1] |

Synthesis Pathway and Mechanistic Rationale

The primary route to this compound is the electrophilic aromatic substitution of 2-methylnaphthalene. The causality behind this synthetic choice and the resulting product distribution is governed by the directing effects of the methyl substituent and the inherent reactivity of the naphthalene ring system.

The Principle of Regioselectivity

The nitration of a substituted naphthalene is a kinetically controlled process where the incoming electrophile, the nitronium ion (NO₂⁺), preferentially attacks the most electron-rich and sterically accessible positions.

-

Activating Group Influence: The methyl group at the C2 position is an activating, ortho, para-directing group. It enriches the electron density at the adjacent ortho positions (C1 and C3) and the para position (C6, though this terminology is less precise in naphthalenes).

-

Naphthalene Ring Reactivity: The α-positions (1, 4, 5, 8) of the naphthalene ring are inherently more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the carbocation intermediate (Wheland intermediate) formed during α-attack is better stabilized by resonance, preserving the aromaticity of the adjacent ring.[4]

The combination of these factors dictates that nitration of 2-methylnaphthalene will yield a mixture of isomers, with substitution favored at the activated α-positions, primarily C1 and C8. Therefore, this compound (more systematically named 2-methyl-4-nitronaphthalene) is a logical, albeit potentially minor, product of this reaction, arising from attack at the activated C4 (α) position. The major isomer is typically 1-nitro-2-methylnaphthalene.

Caption: Synthesis pathway for nitrated methylnaphthalenes.

Self-Validating Experimental Protocol (Representative)

This protocol is a representative method for the nitration of a methylnaphthalene substrate. The self-validating steps include temperature control to manage the exothermic reaction and prevent over-nitration, and a purification strategy (crystallization) that relies on the distinct physical properties of the resulting isomers.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methylnaphthalene (1.0 eq) in glacial acetic acid. Cool the flask to 0-5°C using an ice-salt bath.[5]

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath. This mixture must be prepared fresh.

-

Electrophilic Addition: Add the cold nitrating mixture dropwise to the stirred 2-methylnaphthalene solution. Causality: The rate of addition is critical. A slow rate ensures that the reaction temperature is maintained below 10°C, which kinetically favors mononitration and minimizes the formation of dinitrated byproducts.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup and Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The nitrated products, being insoluble in water, will precipitate. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Purification: The crude product is a mixture of isomers. Separation and purification are achieved by fractional crystallization from a suitable solvent like ethanol. Validation: The distinct melting points and crystal structures of the different isomers allow for their separation. The purity of the isolated this compound fraction must be confirmed by spectroscopic methods (NMR, GC-MS).

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires a multi-technique spectroscopic approach. Below are the expected characteristics, derived from fundamental principles and comparison with known isomers.[6][7]

| Technique | Expected Features for this compound |

| ¹H NMR | ~2.5-2.7 ppm: A singlet, integrating to 3H, corresponding to the methyl (-CH₃) protons. ~7.4-8.5 ppm: A complex series of doublets, triplets, and multiplets, integrating to 6H, corresponding to the six protons on the aromatic naphthalene core. The exact splitting patterns and chemical shifts are sensitive to the electronic environment created by the nitro and methyl groups. |

| ¹³C NMR | ~20-25 ppm: A single signal corresponding to the aliphatic methyl carbon. ~120-150 ppm: Ten distinct signals in the aromatic region, corresponding to the ten unique carbons of the naphthalene ring system (assuming no accidental equivalence). The carbon bearing the nitro group (C1) would be expected at the downfield end of this range (~145-150 ppm). |

| FTIR | ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations. ~2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl group. ~1600 & ~1475 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1520-1530 cm⁻¹ (strong, sharp): Asymmetric N-O stretching of the nitro group. This is a highly characteristic and reliable diagnostic peak. ~1340-1350 cm⁻¹ (strong, sharp): Symmetric N-O stretching of the nitro group. |

| Mass Spec. (EI) | m/z 187: Molecular ion peak [M]⁺, corresponding to the molecular weight. m/z 170: Loss of -OH, [M-17]⁺. m/z 157: Loss of -NO, [M-30]⁺. m/z 141: Loss of -NO₂, [M-46]⁺. This is often a significant fragment for nitroaromatics. m/z 115: A common fragment corresponding to the indenyl cation, [C₉H₇]⁺, resulting from rearrangement and loss of the substituents. |

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by the interplay between the nitro group, the methyl group, and the aromatic core.

Reduction of the Nitro Group

The most significant reaction for synthetic applications is the reduction of the nitro group to a primary amine. This transformation is fundamental in the production of dye precursors.

-

Methodology: This reduction is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tin(II) chloride in acidic medium (SnCl₂/HCl).

-

Product: The reaction yields 3-methylnaphthalen-1-amine, a valuable intermediate for azo dyes and other complex organic molecules.

Further Electrophilic Substitution

Introducing another substituent onto the ring is challenging due to the deactivating effect of the nitro group. However, under forcing conditions, the directing effects of the existing groups would determine the outcome.

-

Directing Effects: The methyl group (C3) is activating and ortho, para-directing (to positions 2, 4, and 7). The nitro group (C1) is strongly deactivating and meta-directing (to positions 6 and 8).

-

Predicted Outcome: The combined effect would most likely direct a new electrophile to the unsubstituted ring, specifically to the C6 or C8 positions, which are "meta" to the nitro group and activated by the overall system.

Caption: Key potential chemical transformations.

Applications, Toxicology, and Safety Considerations

Potential Applications

While specific commercial applications for this compound are not documented, its structure suggests its primary utility as a chemical intermediate. By analogy with 1-nitronaphthalene and other isomers, its main application would be as a precursor to 3-methylnaphthalen-1-amine, which can then be used in the synthesis of:

-

Dyes and Pigments: Naphthylamines are key components in the production of a wide range of azo dyes.

-

Agrochemicals and Pharmaceuticals: The naphthalene scaffold is present in numerous bioactive molecules.

Trustworthiness in Protocol: A Toxicological Perspective

A self-validating protocol extends to understanding the inherent risks. The toxicology of this compound can be inferred from studies on its parent compounds, naphthalene, methylnaphthalenes, and 1-nitronaphthalene.[8]

-

Pulmonary Toxicity: Naphthalene and its methyl derivatives are known to cause necrosis of non-ciliated bronchiolar epithelial cells (Clara cells) in mice.[8] 1-Nitronaphthalene also induces lesions in these cells as well as in ciliated cells.[8] It is therefore highly probable that this compound is a pulmonary toxicant.

-

Metabolism: Toxicity is linked to metabolic activation by cytochrome P450 enzymes in the lung to form reactive epoxide intermediates.[8] The presence of both a methyl group (which can also be oxidized) and a nitro group (which can be reduced) creates a complex metabolic profile.

-

Carcinogenicity: While naphthalene has been associated with respiratory tract tumors in rats, chronic studies on methylnaphthalenes did not show the same oncogenic potential.[8] 1-Nitronaphthalene is classified by IARC as Group 3: "Not classifiable as to its carcinogenicity to humans".[9] The carcinogenic potential of this compound is unknown.

Authoritative Safety Protocols

All aromatic nitro compounds should be handled as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Reactivity Hazards: Aromatic nitro compounds can be strong oxidizing agents and may react vigorously or explosively if mixed with strong reducing agents.[2] They are combustible solids.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Title: SUPPORTING INFORMATION FOR Source: Peking University URL: [Link]

-

Title: 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones Source: MDPI URL: [Link]

-

Title: NO 2 + Nitration Mechanism of Aromatic Compounds: Electrophilic vs Charge-Transfer Process Source: ResearchGate URL: [Link]

-

Title: 1-Nitronaphthalene | C10H7NO2 | CID 6849 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: this compound | C11H9NO2 | CID 7471951 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Preparation of stable, bright luminescent nanoparticles having compositionally engineered properties - Patent US-8287761-B2 Source: PubChem, National Institutes of Health URL: [Link]

- Title: US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof Source: Google Patents URL

-

Title: Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts Source: MDPI URL: [Link]

-

Title: Cas 880-93-3,1-METHYL-4-NITRONAPHTHALENE Source: LookChem URL: [Link]

-

Title: 1-Nitronaphthalene Source: IARC Publications, World Health Organization URL: [Link]

-

Title: Synthesis of 1-Nitronaphthalene under Homogeneous Conditions Source: SciTePress URL: [Link]

-

Title: Nitration of naphthalene with various nitrating agents Source: ResearchGate URL: [Link]

-

Title: 1-Methyl-3-nitronaphthalene - Optional[Vapor Phase IR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Chiron Biomarker Catalogue Source: Scribd URL: [Link]

-

Title: Naphthalene, 1-nitro- Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]

-

Title: 2-Nitronaphthalene Source: IARC Publications, World Health Organization URL: [Link]

-

Title: 1-Nitronaphthalene Source: Wikipedia URL: [Link]

-

Title: 1-nitronaphthalene : Organic synthesis Source: YouTube URL: [Link]

-

Title: Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one Source: PubMed, National Institutes of Health URL: [Link]

Sources

- 1. This compound | C11H9NO2 | CID 7471951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) IR Spectrum [m.chemicalbook.com]

- 7. 2-METHYL-1-NITRONAPHTHALENE(881-03-8) 1H NMR [m.chemicalbook.com]

- 8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

The Nitro-Functionalization of Methylnaphthalenes: A Technical Guide to Synthesis, Isomerism, and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of nitrated methylnaphthalenes. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of electrophilic nitration on the methylnaphthalene scaffold, exploring the intricate interplay of steric and electronic effects that govern isomer distribution. We will examine the historical progression of synthetic methodologies, from early investigations using classical mixed-acid systems to more contemporary approaches. Detailed, field-proven experimental protocols are presented, contextualized with insights into the causal factors dictating reaction outcomes. This guide is designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both a historical perspective and a practical framework for the preparation and understanding of this important class of compounds.

Introduction: The Significance of Nitrated Methylnaphthalenes

Nitrated methylnaphthalenes represent a class of organic compounds that have found utility as intermediates in the synthesis of a diverse array of more complex molecules, including dyes, agrochemicals, and pharmaceutical agents.[1] The introduction of a nitro group onto the methylnaphthalene framework profoundly alters its chemical reactivity, providing a versatile handle for further functionalization. The nitro group can be reduced to an amine, a cornerstone transformation in the synthesis of many bioactive compounds, or it can act as a directing group in subsequent electrophilic substitution reactions. 2-Methylnaphthalene, for instance, is a precursor in the synthesis of Menadione, a synthetic form of vitamin K.[2][3] A thorough understanding of the synthesis and properties of nitrated methylnaphthalenes is therefore crucial for scientists working in these fields.

This guide will provide a detailed exploration of the historical synthesis of these compounds, the mechanistic principles governing their formation, and practical, step-by-step protocols for their preparation.

Historical Perspective: The Unraveling of Isomeric Complexity

The early investigations into the nitration of methylnaphthalenes were primarily focused on the synthesis of new compounds and the elucidation of the complex isomeric mixtures that resulted. A pivotal moment in the systematic study of these reactions can be attributed to the work of Veselý and Kapp in the early 20th century. Their research on the nitration of 2-methylnaphthalene, although qualitative by modern standards, was instrumental in identifying several of the possible mononitro isomers. They achieved this through a process of selective reduction of the nitro compounds to their corresponding amino derivatives, which were then more readily separated and characterized. This early work laid the foundation for a more quantitative understanding of the factors governing isomer distribution in the nitration of methylnaphthalenes.

Subsequent research, particularly in the mid-20th century, began to employ more sophisticated analytical techniques, such as gas chromatography, to accurately determine the relative rates of nitration at different positions on the methylnaphthalene ring and the precise isomer distributions under various reaction conditions. These studies provided the empirical data necessary to develop a more nuanced understanding of the electronic and steric effects of the methyl group on the reactivity of the naphthalene system.

The Science of Synthesis: Mechanistic Insights and Isomer Control

The nitration of methylnaphthalenes is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction—that is, the position at which the nitro group is introduced—is governed by a delicate balance of several factors:

-

The Activating Effect of the Methyl Group: The methyl group is an electron-donating group, which activates the naphthalene ring system towards electrophilic attack, making it more reactive than unsubstituted naphthalene.[4] This activation is most pronounced at the ortho and para positions relative to the methyl group.

-

The Inherent Reactivity of the Naphthalene Ring: In the absence of any substituents, the α-positions (1, 4, 5, and 8) of the naphthalene ring are more susceptible to electrophilic attack than the β-positions (2, 3, 6, and 7). This is due to the greater resonance stabilization of the carbocation intermediate (the Wheland intermediate) formed during α-substitution.[5]

-

Steric Hindrance: The methyl group can sterically hinder the approach of the electrophile to adjacent positions, thereby disfavoring substitution at those sites.

The interplay of these factors determines the final isomer distribution of the nitrated products. For example, the nitration of 1-methylnaphthalene yields a mixture of isomers, with the major product often being 1-methyl-4-nitronaphthalene, where the nitro group is introduced at the activated and sterically accessible α-position para to the methyl group. Similarly, the nitration of 2-methylnaphthalene typically results in a mixture of isomers, with 1-nitro-2-methylnaphthalene often being a significant product due to substitution at the highly reactive α-position adjacent to the methyl group.

The choice of nitrating agent and reaction conditions can also significantly influence the isomer distribution. Milder nitrating agents or lower reaction temperatures can sometimes lead to higher selectivity for a particular isomer.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are provided as a guide for the laboratory synthesis of nitrated methylnaphthalenes. These procedures are based on established methods and are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

General Considerations for Nitration Reactions

Nitration reactions are highly exothermic and can be hazardous if not performed with care. The use of a cooling bath is essential to control the reaction temperature, and all additions of nitrating agents should be done slowly and with continuous stirring. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Protocol for the Mononitration of 2-Methylnaphthalene

This protocol is adapted from historical methods and is suitable for the preparation of a mixture of mononitro-2-methylnaphthalenes.

Materials:

-

2-Methylnaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Separatory Funnel

-

Round-bottom Flask

-

Rotary Evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylnaphthalene in 50 mL of dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, while cooling the beaker in an ice bath. Caution: This mixing process is highly exothermic.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 30-45 minutes, ensuring that the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over 100 g of crushed ice in a large beaker. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The resulting mixture of isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Nitrated Methylnaphthalenes

The characterization of the synthesized nitrated methylnaphthalenes is crucial to confirm their identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure of the molecule, including the positions of the nitro and methyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate the different isomers and to determine their molecular weight.[6][7][8][9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the nitro group, which typically shows strong absorption bands around 1520 cm-1 and 1340 cm-1.[6][7][8][9][10]

-

Melting Point: The melting point of a crystalline product is a good indicator of its purity.

Data Presentation: Isomer Distributions in the Nitration of Methylnaphthalenes

The following tables summarize the isomer distributions obtained from the nitration of 1- and 2-methylnaphthalene under different reaction conditions, as reported in the literature. This data highlights the influence of the reaction parameters on the regioselectivity of the nitration.

Table 1: Isomer Distribution in the Mononitration of 1-Methylnaphthalene

| Nitrating Agent | Solvent | Temperature (°C) | 1-Nitro Isomer (%) | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 8-Nitro Isomer (%) | Reference |

| HNO₃/H₂SO₄ | Acetic Acid | 25 | 3.5 | 2.5 | 72.8 | 11.2 | 10.0 | Alcorn & Wells (1965) |

| HNO₃/Ac₂O | Acetic Anhydride | 0 | 4.2 | 2.8 | 85.3 | 4.9 | 2.8 | Alcorn & Wells (1965) |

Table 2: Isomer Distribution in the Mononitration of 2-Methylnaphthalene

| Nitrating Agent | Solvent | Temperature (°C) | 1-Nitro Isomer (%) | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 8-Nitro Isomer (%) | Reference |

| HNO₃/H₂SO₄ | Acetic Acid | 25 | 58.0 | 6.0 | 20.0 | 16.0 | Alcorn & Wells (1965) |

| HNO₃/Ac₂O | Acetic Anhydride | 0 | 73.0 | 4.0 | 11.0 | 12.0 | Alcorn & Wells (1965) |

Visualizing Reaction Pathways and Workflows

Electrophilic Nitration Mechanism

The following diagram illustrates the general mechanism for the electrophilic nitration of an aromatic compound.

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the typical workflow for the synthesis and purification of nitrated methylnaphthalenes.

Caption: Experimental workflow for the synthesis of nitrated methylnaphthalenes.

Conclusion

The study of the nitration of methylnaphthalenes offers a fascinating window into the principles of electrophilic aromatic substitution and the subtle interplay of electronic and steric effects. From the pioneering work of early chemists to the detailed mechanistic studies of the modern era, our understanding of these reactions has continually evolved. This guide has sought to provide a comprehensive and practical resource for researchers, combining historical context with detailed experimental protocols and data. A thorough grasp of the principles outlined herein will enable scientists to effectively synthesize and utilize this important class of compounds in their research endeavors.

References

-

Alcorn, P. G. E., & Wells, P. R. (1965). Nitration of the methylnaphthalenes. Australian Journal of Chemistry, 18(9), 1377-1389. [Link]

-

Zhang, M.-X., Zuckerman, N. B., Pagoria, P. F., Steele, B. A., Kuo, I.-F. W., Imler, G. H., & Parrish, D. A. (2021). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. Molecules, 26(14), 4209. [Link]

-

Zhang, M.-X., Zuckerman, N. B., Pagoria, P. F., Steele, B. A., Kuo, I.-F. W., Imler, G. H., & Parrish, D. A. (2021). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. ResearchGate. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. [Link]

-

Trepalin, S. V., & Yarkov, A. V. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]

-

Zhang, M.-X., Zuckerman, N. B., Pagoria, P. F., Steele, B. A., Kuo, I.-F. W., Imler, G. H., & Parrish, D. A. (2021). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. PubMed. [Link]

-

Zhang, M.-X., Zuckerman, N. B., Pagoria, P. F., Steele, B. A., Kuo, I.-F. W., Imler, G. H., & Parrish, D. A. (2021). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes. [Link]

- Google Patents. (1999). WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high 1,5-dinitronaphthalene proportion.

-

Zhang, M.-X., Zuckerman, N. B., Pagoria, P. F., Steele, B. A., Kuo, I.-F. W., Imler, G. H., & Parrish, D. A. (2021). Mono- and Dinitro-BN-Naphthalenes: Formation and Characterization. OSTI.GOV. [Link]

-

Gore, P. H., & Hoskins, J. A. (1972). Friedel–Crafts acylations of aromatic hydrocarbons. Part XV. Acetylation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 569-573. [Link]

-

Gore, P. H., & Gupta, S. D. (1972). Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 2738-2742. [Link]

- Google Patents. (1985). US4534905A - Process for the preparation of nitronaphthalene-sulphonic acids.

-